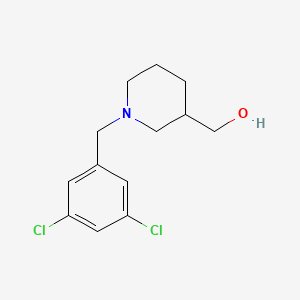

(1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol

Description

Properties

IUPAC Name |

[1-[(3,5-dichlorophenyl)methyl]piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO/c14-12-4-11(5-13(15)6-12)8-16-3-1-2-10(7-16)9-17/h4-6,10,17H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWJTTKQWBBMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC(=CC(=C2)Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Piperidine Nitrogen

- Reagents & Conditions: Commercially available substituted piperidine derivative (12.7 mmol) dissolved in anhydrous dichloromethane (DCM), cooled to 0 °C.

- Protecting Agent: Tert-butyldicarbonate (Boc2O, 12.1 mmol) added dropwise.

- Reaction Time: Stirred for 10 minutes at 0 °C, then overnight at room temperature.

- Workup: Dilution with water, extraction with DCM, washing with 0.5 M hydrochloric acid and brine, drying over sodium sulfate.

This step is crucial for protecting the piperidine nitrogen to prevent side reactions during subsequent functionalization.

Installation of Hydroxymethyl Group at Piperidine 3-Position

Reduction of Carboxylic Acid or Nitrile Precursors:

Borane-tetrahydrofuran complex (BH3-THF) is commonly used to reduce 3,5-dichlorobenzoic acid derivatives to the corresponding benzyl alcohols with high yield (~86.9%).

Other Functional Group Transformations:

Depending on the precursor, lithium diisopropylamide (LDA) or other strong bases are used to generate reactive intermediates for further substitution or addition reactions at the piperidine ring.

Representative Reaction Scheme Summary

Detailed Research Findings and Observations

The use of thionyl chloride in the presence of catalytic DMF or pyridine is a reliable method for converting 3,5-dichlorobenzyl alcohol to the corresponding chloride intermediate, which is essential for subsequent nucleophilic substitution reactions.

Boc protection of the piperidine nitrogen is critical to prevent unwanted side reactions during benzylation and allows selective functionalization at the 3-position.

Reduction of carboxylic acid or nitrile precursors to the hydroxymethyl group using borane-THF is efficient and provides high yields, making it a preferred method for installing the alcohol functionality.

Alternative halogenations (e.g., bromination with phosphorus tribromide) provide useful intermediates for further functionalization but are less commonly applied for this compound specifically.

The overall synthetic route is modular and allows for variation in substituents on the benzyl ring, which can be exploited for structure-activity relationship studies in medicinal chemistry.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the chlorines or to modify the piperidine ring.

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Formation of (1-(3,5-Dichlorobenzyl)piperidin-3-yl)aldehyde or (1-(3,5-Dichlorobenzyl)piperidin-3-yl)carboxylic acid.

Reduction: Formation of dechlorinated derivatives or modified piperidine rings.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol is used as an intermediate in the synthesis of more complex molecules

Biology

The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It serves as a model compound in the study of piperidine derivatives and their biological effects.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group may enhance binding affinity to these targets, while the piperidine ring provides structural stability. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their differences:

*Estimated based on the molecular formula (C13H16Cl2NO).

Key Observations:

- Substituent Position: The 3,5-dichloro substitution (target compound) vs. 3,4-dichloro () alters electronic and steric profiles.

- Heterocycle : Replacing piperidine with benzimidazole () introduces aromaticity and planar geometry, which could improve stacking interactions in enzymatic pockets but reduce conformational flexibility.

Physicochemical and Pharmacokinetic Properties

| Property | This compound | [1-(4-Methylbenzyl)piperidin-3-yl]-methanol | 1-(3,5-Dichlorobenzyl)-1H-benzimidazol-2-amine |

|---|---|---|---|

| LogP (Estimated) | ~2.5–3.0* | ~1.8–2.2* | ~3.0–3.5* |

| Hydrogen Bond Donors | 1 (-OH) | 1 (-OH) | 2 (-NH2) |

| Solubility | Moderate (due to -OH) | Higher (less lipophilic) | Low (aromaticity dominates) |

| Metabolic Stability | Moderate (susceptible to oxidation) | Moderate | High (resistant to Phase I metabolism) |

*Calculated using fragment-based methods (e.g., ClogP).

Discussion:

- Solubility: The methanol group improves solubility relative to purely aromatic systems (e.g., benzimidazole in ).

- Metabolism : The -CH2OH group may undergo glucuronidation, whereas benzimidazole derivatives () are more stable due to aromatic conjugation.

Biological Activity

(1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol is a piperidine derivative notable for its diverse biological activities. This compound features a dichlorobenzyl group attached to a piperidine ring, which is further substituted with a hydroxymethyl group. Its structural characteristics contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors.

Target Interactions:

- Antimalarial Activity: Similar compounds have demonstrated high selectivity against resistant strains of Plasmodium falciparum, suggesting that this compound may also exhibit antiplasmodial properties by interfering with the parasite's metabolic pathways.

- CCR5 Receptor Antagonism: The compound has been noted for its potential as an antagonist of the CCR5 receptor, which is crucial for HIV-1 entry into host cells. This interaction may prevent HIV-1 infection by blocking the receptor's natural ligands.

The compound's biochemical properties are significant in understanding its activity:

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cell Signaling: It affects signaling pathways related to immune responses and cellular metabolism.

- Cytotoxicity: In vitro studies have shown that similar piperidine derivatives can exhibit cytotoxic effects across different cancer cell lines, indicating potential anticancer properties .

Case Studies and Research Findings

Numerous studies have focused on the biological activities of piperidine derivatives, including this compound:

- Antiplasmodial Activity Study:

- HIV-1 Entry Inhibition:

- Investigations into CCR5 antagonists revealed that compounds structurally similar to this compound could effectively block HIV entry into T cells, showcasing their therapeutic potential against HIV.

Dosage Effects

The effects of this compound vary significantly with dosage:

- Low Doses: May exhibit beneficial effects such as anticancer or antimicrobial activity.

- High Doses: Can lead to toxic or adverse effects, emphasizing the need for careful dosage regulation in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile), lab coats, and safety goggles. Use closed systems to minimize aerosol formation .

- Ventilation: Conduct experiments in a fume hood to prevent inhalation exposure. Ensure local exhaust ventilation if handling large quantities .

- Emergency Measures: For skin contact, rinse immediately with water for ≥15 minutes. For eye exposure, use an eyewash station and seek medical attention .

- Storage: Keep in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

- Methodological Answer:

- Key Steps:

Piperidine Functionalization: Introduce the 3,5-dichlorobenzyl group via nucleophilic substitution under reflux (e.g., ethanol, 80°C, 6–8 hours) .

Methanol Group Addition: Use reductive amination or Grignard reactions to attach the hydroxymethyl group .

- Purification: Recrystallize from ethanol or methanol to achieve >95% purity. Monitor yield optimization by adjusting solvent polarity and temperature gradients .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine ring protons at δ 2.5–3.5 ppm) .

- Infrared Spectroscopy (IR): Detect O–H stretching (~3200–3400 cm⁻¹) and C–Cl bonds (~550–750 cm⁻¹) .

- Mass Spectrometry (MS): High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 290.04) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing this compound?

- Methodological Answer:

- Multi-Technique Validation: Cross-reference NMR, IR, and X-ray crystallography data to resolve ambiguities (e.g., distinguishing regioisomers) .

- Computational Modeling: Use density functional theory (DFT) to simulate NMR chemical shifts or optimize crystal packing parameters .

- Batch Comparison: Analyze multiple synthetic batches to identify consistent spectral features versus artifacts .

Q. What strategies mitigate degradation of this compound during long-term experimental assays?

- Methodological Answer:

- Temperature Control: Store samples at –20°C under argon to reduce hydrolytic or oxidative degradation .

- Stabilizing Additives: Include antioxidants (e.g., BHT at 0.01% w/v) in solutions to inhibit radical-mediated breakdown .

- Real-Time Monitoring: Use HPLC-UV at 254 nm to track degradation products (e.g., dichlorobenzaldehyde from hydrolysis) .

Q. How should conflicting toxicological data be reconciled when designing in vivo studies with this compound?

- Methodological Answer:

- Dose-Response Analysis: Conduct preliminary acute toxicity assays (OECD Guideline 423) to establish LD₅₀ ranges and adjust dosing regimens .

- Metabolite Profiling: Identify toxic metabolites (e.g., via LC-MS) to differentiate parent compound effects from byproduct toxicity .

- Species-Specific Sensitivity: Compare rodent and human hepatocyte viability assays to extrapolate safe exposure thresholds .

Q. What experimental design considerations ensure reproducibility in synthesizing this compound?

- Methodological Answer:

- Standardized Protocols: Document reaction parameters (e.g., solvent purity, catalyst batch, stirring speed) to minimize variability .

- Quality Control (QC) Metrics: Require ≥95% purity (HPLC) and ≤2% residual solvent (GC-MS) for all batches .

- Collaborative Validation: Share synthetic protocols with independent labs to confirm reproducibility under identical conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.